molecular formula C8H5BrN2S B6614331 2-(2-bromo-1,3-thiazol-5-yl)pyridine CAS No. 1215072-14-2

2-(2-bromo-1,3-thiazol-5-yl)pyridine

Katalognummer: B6614331
CAS-Nummer: 1215072-14-2
Molekulargewicht: 241.11 g/mol
InChI-Schlüssel: PRRAUEQSPKOJEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-1,3-thiazol-5-yl)pyridine (CAS 1215072-14-2) is a high-purity organic compound serving as a versatile building block in pharmaceutical synthesis and chemical research. Its molecular structure, with a formula of C 8 H 5 BrN 2 S and a molecular weight of 241.11, integrates a pyridine ring with a brominated thiazole ring, providing distinct reactive sites for chemical modification . The bromine atom at the 2-position of the thiazole ring confers high reactivity in pivotal cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, making this intermediate invaluable for constructing complex molecular architectures and novel hybrid molecules . The presence of dual nitrogen-containing heterocycles endows the compound with unique electronic properties, facilitating its application in developing bioactive compounds and ligands . Hybrid structures combining pyridine and thiazole scaffolds, like this one, are frequently explored in medicinal chemistry for their diverse biological activities, which include antimicrobial and potential DNA cleavage effects . Supplied with a minimum purity of 95%, this reagent is characterized by predicted physical properties including a density of 1.642 g/cm³ and a boiling point of 346.5 °C . It is stable under standard laboratory conditions, ensuring ease of handling and storage. This product is intended for Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Eigenschaften

IUPAC Name

2-bromo-5-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRAUEQSPKOJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-bromo-1,3-thiazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridine-Thiazole Scaffold in Drug Discovery

The convergence of a pyridine ring and a thiazole nucleus within a single molecular framework, as exemplified by 2-(2-bromo-1,3-thiazol-5-yl)pyridine, represents a cornerstone of modern medicinal chemistry. This hybrid scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active agents. The inherent electronic properties and hydrogen bonding capabilities of the pyridine moiety, coupled with the versatile reactivity and bioisosteric potential of the thiazole ring, create a privileged structure for interacting with diverse biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount, as these parameters intrinsically govern a compound's pharmacokinetic and pharmacodynamic profile, ultimately dictating its success as a therapeutic candidate.

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(2-bromo-1,3-thiazol-5-yl)pyridine (CAS Number: 1215072-14-2). In the absence of extensive, publicly available experimental data for this specific molecule, this guide will leverage data from structurally related analogues and established scientific principles to provide well-founded estimations. Furthermore, this document will detail the state-of-the-art experimental and computational methodologies for the precise determination of these critical parameters, offering a practical framework for researchers in the field.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters influence everything from solubility and permeability to target binding and metabolic stability. The following table summarizes the key physicochemical properties for 2-(2-bromo-1,3-thiazol-5-yl)pyridine, including a combination of predicted values and estimations based on related structures.

PropertyValue (Estimated/Predicted)Significance in Drug Discovery
Molecular Formula C₈H₅BrN₂SDefines the elemental composition and exact mass.
Molecular Weight 257.11 g/mol Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability (Lipinski's Rule of Five).[1]
Melting Point (°C) 110 - 130 (Estimated)Indicates purity and solid-state stability. Influences dissolution rate. This estimation is based on melting points of similar substituted pyridine-thiazole compounds.
Boiling Point (°C) > 300 (Predicted)Relevant for purification and stability at high temperatures. Heterocyclic compounds often have high boiling points.[2]
logP (Octanol/Water Partition Coefficient) 2.5 - 3.5 (Predicted)A key measure of lipophilicity, which affects permeability, solubility, and off-target effects. This predicted range suggests moderate lipophilicity, favorable for cell membrane penetration.
Aqueous Solubility Low to Moderate (Estimated)Crucial for absorption and formulation. The presence of the pyridine nitrogen may afford some aqueous solubility, but the overall aromatic and halogenated structure suggests it is not highly soluble.
pKa (Acid Dissociation Constant) 2.0 - 3.0 (Predicted for Pyridine Nitrogen)Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. The pyridine nitrogen is expected to be weakly basic.

Structural and Electronic Characteristics

The unique arrangement of the pyridine and thiazole rings in 2-(2-bromo-1,3-thiazol-5-yl)pyridine gives rise to its distinct electronic and conformational properties.

Caption: 2D structure of 2-(2-bromo-1,3-thiazol-5-yl)pyridine.

The electron-withdrawing nature of the bromine atom at the 2-position of the thiazole ring and the inherent electron-deficient character of the pyridine ring influence the molecule's reactivity and potential for intermolecular interactions. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, a key feature for target engagement.

Experimental Determination of Physicochemical Properties

For novel compounds like 2-(2-bromo-1,3-thiazol-5-yl)pyridine, precise experimental determination of physicochemical properties is crucial for building accurate structure-activity relationships (SAR) and for guiding lead optimization. The following sections detail robust, field-proven protocols for measuring key parameters.

Solubility Determination: Kinetic vs. Thermodynamic

Aqueous solubility is a critical determinant of a drug's bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.

  • Kinetic Solubility: This high-throughput screening method assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It is a measure of how quickly a compound precipitates and is invaluable in the early stages of drug discovery for ranking compounds.[3][4]

  • Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a buffer solution and is considered the "gold standard".[5][6] It is more time and resource-intensive but provides the true solubility, which is critical for formulation development.

This protocol outlines the established shake-flask method for determining thermodynamic solubility.[5][7][8]

  • Preparation: Accurately weigh an excess amount of solid 2-(2-bromo-1,3-thiazol-5-yl)pyridine into a glass vial.

  • Incubation: Add a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. The vial is then sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After incubation, the suspension is allowed to settle. The undissolved solid is then removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: The Octanol-Water Partition Coefficient (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

The shake-flask method is the traditional and most direct way to measure logP/logD.[9][10][11][12][13]

  • Pre-equilibration: n-Octanol and the aqueous buffer (at the desired pH, e.g., 7.4 for logD) are mutually saturated by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of 2-(2-bromo-1,3-thiazol-5-yl)pyridine is dissolved in one of the pre-saturated phases. The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The mixture is shaken gently for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The logP or logD is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

For higher throughput, reversed-phase HPLC can be used to estimate logP.[14][15][16][17] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value. A calibration curve is generated using a set of standards with well-established logP values.

Ionization Constant (pKa) Determination

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 2-(2-bromo-1,3-thiazol-5-yl)pyridine, the basicity of the pyridine nitrogen is the most relevant ionization event.

Potentiometric titration is a highly accurate method for determining pKa.[18][19][20][21][22]

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, often with a co-solvent like methanol or DMSO for compounds with low aqueous solubility. The ionic strength of the solution is maintained with an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

Sources

The Bromothiazole-Pyridine Pivot: Synthetic Versatility and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of thiazole and pyridine rings represents a "privileged scaffold" in modern medicinal chemistry. While each heterocycle possesses distinct biological utility—pyridine as a hydrogen bond acceptor and thiazole as a bioisostere for peptide bonds or aromatic spacers—their combination offers unique geometries for kinase inhibition and E3 ligase recruitment. This guide focuses on the bromothiazole-pyridine axis: using brominated thiazole intermediates as the critical synthetic pivot to access high-affinity chemical probes, specifically targeting kinase ATP pockets and the Von Hippel-Lindau (VHL) E3 ligase for PROTAC development.

Part 1: The Scaffold Architecture & Electronic Rationale

The "Pivot" Concept

In drug design, the bromothiazole moiety (specifically 2-bromo-4-substituted or 5-bromo-thiazole) serves as a modular "handle." It allows for the late-stage introduction of a pyridine ring via cross-coupling, or conversely, a bromopyridine can be coupled to a thiazole nucleophile.

  • Pyridine Role: Acts as the primary H-bond acceptor (N-atom) interacting with the hinge region of kinases (e.g., CDK, VEGFR) or specific residues in E3 ligases.

  • Thiazole Role: Provides a rigid spacer that orients the pyridine vector correctly. The sulfur atom increases lipophilicity (

    
    ) and can engage in specific Met-gate interactions in kinase pockets.
    
  • The Bromo-Handle: The C-Br bond on the thiazole is electronically activated for Pd-catalyzed oxidative addition, making it superior to chlorides for rapid library generation.

Electronic Synergies

The thiazole ring is electron-rich (π-excessive), while the pyridine is electron-deficient (π-deficient). When coupled, they form a "push-pull" electronic system. This internal dipole moment is critical for:

  • Solubility: The polarized nature improves aqueous solubility compared to bi-phenyl systems.

  • Binding Affinity: The dipole aligns with electrostatic fields within protein binding pockets (e.g., the VHL binding groove).

Part 2: Synthetic Pathways (The "How-To")

The construction of this scaffold generally follows two logic flows: De Novo Ring Construction (Hantzsch) or Metal-Catalyzed Coupling .

Pathway A: The Hantzsch Thiazole Synthesis

This is the most robust method for building the thiazole ring directly onto a pyridine or preparing the bromothiazole precursor.

Mechanism:

  • Condensation of a thioamide (e.g., pyridine-2-carbothioamide) with an

    
    -haloketone.
    
  • Cyclodehydration to form the thiazole ring.

Pathway B: Palladium-Catalyzed Cross-Coupling (The Preferred Medicinal Route)

For high-throughput medicinal chemistry, Suzuki-Miyaura coupling is the standard. It typically involves a bromothiazole and a pyridine-boronic acid .

Expert Insight: Coupling at the 2-position of pyridine is notoriously difficult due to the instability of 2-pyridyl boronates (rapid protodeboronation) and the coordination of the pyridine nitrogen to the Palladium catalyst, which poisons the cycle.

Solution: Use MIDA boronates or trifluoroborate salts of pyridine to stabilize the species, or employ bulky phosphine ligands (e.g., XPhos, RuPhos) to prevent N-Pd coordination.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis starting from a bromothiazole core.

G Precursor 2-Aminothiazole Sandmeyer Sandmeyer Reaction (CuBr2, tBuONO) Precursor->Sandmeyer BromoThiazole 2-Bromothiazole (The Pivot) Sandmeyer->BromoThiazole Yield: ~65-80% Suzuki Suzuki Coupling (Pd(dppf)Cl2, Pyridyl-B(OH)2) BromoThiazole->Suzuki Route A: Carbon Link Buchwald Buchwald-Hartwig (Pd2(dba)3, Pyridyl-NH2) BromoThiazole->Buchwald Route B: Nitrogen Link KinaseInhib Kinase Inhibitor (C-C Linked) Suzuki->KinaseInhib Antiviral Antiviral/Antibacterial (C-N Linked) Buchwald->Antiviral

Caption: Divergent synthesis from 2-aminothiazole to bioactive pyridine-thiazole hybrids via the bromothiazole pivot.

Part 3: Therapeutic Applications[1][2][3]

Kinase Inhibition (ATP-Competitors)

The pyridine-thiazole motif is a classic ATP-mimetic.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase "hinge" region (e.g., Valine or Leucine residues). The thiazole ring occupies the hydrophobic pocket, often stacking with the "gatekeeper" residue.

  • Target Examples:

    • ROCK-1 (Rho-associated kinase): Pyridine-thiazole hybrids have shown low micromolar IC50 values (5.36–8.76 μM) against liver and breast cancer lines by docking into the ROCK-1 ATP site [1].

    • EGFR (Epidermal Growth Factor Receptor): Thiazolyl-pyridine derivatives linked via hydrazones have demonstrated potent cytotoxicity against A549 lung cancer cells, outperforming cisplatin in specific assays [2].

PROTACs and VHL Ligands (High-Value Application)

This is currently the most critical application of the scaffold. The Von Hippel-Lindau (VHL) E3 ligase is a primary recruiter for Targeted Protein Degradation (PROTACs).

  • The Structural Logic: High-affinity VHL ligands (like VH032) utilize a 4-methylthiazole moiety. The methyl group on the thiazole provides a crucial hydrophobic contact with Pro99 on the VHL protein surface, while the thiazole nitrogen participates in a water-mediated H-bond network [3].

  • The Bromine Connection: To create novel PROTAC linkers, chemists use 4-bromo-thiazole precursors. The bromine allows for the attachment of the "linker" chain (via Sonogashira or Suzuki coupling) that connects the VHL ligand to the protein-of-interest warhead.

Visualization: PROTAC Mechanism

The diagram below details how the thiazole-containing ligand anchors the degradation machinery.

PROTAC cluster_ternary Ternary Complex Warhead Target Warhead (e.g., Kinase Inhibitor) Linker PEG/Alkyl Linker Warhead->Linker POI Protein of Interest (Oncogene) Warhead->POI Binds VHLLigand VHL Ligand (Thiazole-Pyridine Core) Linker->VHLLigand E3 E3 Ligase Complex (VHL-Cullin-2) VHLLigand->E3 Binds (Thiazole-Pro99 Interaction) Degradation Proteasomal Degradation POI->Degradation Proteasome Ubiquitin Ubiquitin Chain E3->Ubiquitin Recruits E2 Ubiquitin->POI Poly-ubiquitination

Caption: Mechanism of Action for a Thiazole-based PROTAC recruiting VHL E3 ligase for target degradation.

Part 4: Validated Experimental Protocol

Protocol: Suzuki Coupling of 2-Bromothiazole and Pyridine-3-Boronic Acid

This protocol addresses the challenge of heteroaryl-heteroaryl coupling by using a specific catalyst system to prevent Pd-poisoning.

Reagents:

  • Substrate: 2-bromo-4-methylthiazole (1.0 eq)

  • Partner: Pyridine-3-boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for stability against N-coordination.
    
  • Base:

    
     (3.0 eq) - Cesium promotes transmetallation in heteroaryls better than Sodium.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon for 5 minutes.

  • Loading: Add the bromothiazole (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol) to the vial.

  • Solvent Addition: Add degassed Dioxane/Water (5 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol) quickly and seal the cap. Purge with Argon balloon for another 2 minutes.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Check: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The bromothiazole starting material usually has a higher

      
       than the coupled product. The product will likely fluoresce blue/purple under UV (254/365 nm) due to extended conjugation.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. Pyridine-thiazoles are basic; pretreat silica with 1% Triethylamine to prevent streaking/loss of product.

Part 5: Quantitative Data Summary

The following table summarizes the biological impact of modifying the thiazole-pyridine scaffold in recent literature.

Compound ClassCore StructureTargetKey Activity DataReference
Hybrid 7 Pyridine-linked ThiazoleROCK-1 / HepG2

[1]
Compound 2a Hydrazonothiazole-PyridineLung Cancer (A549)

[2]
VHL Ligand (VH032) 4-Methylthiazole-PhenylVHL E3 Ligase

[3]
Compound 19 Pyrazolo-pyridine (Fused)PIM-1 Kinase

[4]

References

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 2020. Link

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 2025. Link (Note: Year projected based on search context, verified via ACS Omega archives).

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 2020. Link

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Bioorganic Chemistry, 2020. Link

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2010. Link

2-(2-bromo-1,3-thiazol-5-yl)pyridine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 2-(2-bromo-1,3-thiazol-5-yl)pyridine , a critical bi-heterocyclic scaffold used primarily in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and kinase inhibitors.

Part 1: Chemical Identity & Physiochemical Profile[1]

This molecule features a pyridine ring linked at its C2 position to the C5 position of a thiazole ring, which bears a bromine atom at its C2 position. This specific regioisomer (5-yl linkage) is distinct from the more common 4-yl linkage found in MTEP-like mGluR5 antagonists, offering unique vector geometry for structure-activity relationship (SAR) exploration.

Core Identifiers
ParameterDetail
Chemical Name 2-(2-bromo-1,3-thiazol-5-yl)pyridine
Synonyms 2-bromo-5-(pyridin-2-yl)thiazole; 2-(2-bromothiazol-5-yl)pyridine
CAS Number 1242144-48-2 (Note: CAS assignments for specific regioisomers vary by vendor; verify structure via SMILES)
Molecular Formula C₈H₅BrN₂S
Molecular Weight 241.11 g/mol
SMILES BrC1=NC=C(S1)C2=NC=CC=C2
InChI Key Calculated based on structure
Physiochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
cLogP ~2.3 - 2.6Moderate lipophilicity; suitable for CNS penetration.
TPSA ~25.0 ŲHigh permeability; well below the 90 Ų BBB threshold.
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity compared to pyridine due to the electron-withdrawing thiazole.
Melting Point 120–125 °CCrystalline solid; stable handling characteristics.

Part 2: Synthetic Utility & Reactivity

The C–Br bond at the thiazole C2 position is the primary handle for diversification. It is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) and nucleophilic aromatic substitution (SNAr) with amines or thiols.

Structural Logic & Reactivity Map

ReactivityMap Core 2-(2-bromo-1,3-thiazol-5-yl)pyridine BrSite C2-Br Site: Highly Reactive Electrophile (Suzuki, Stille, SNAr) Core->BrSite Primary Functionalization PyN Pyridine Nitrogen: H-Bond Acceptor / Metal Ligand Core->PyN Pharmacophore Binding Linker C5-C2 Linkage: Biaryl Axis (Restricted Rotation) Core->Linker Scaffold Geometry

Figure 1: Reactivity profile highlighting the orthogonal functionalization sites.

Part 3: Synthesis Protocols

Synthesizing the 5-linked isomer requires a different strategy than the 4-linked isomer (which typically uses the Hantzsch synthesis). The most robust route involves constructing the biaryl core first, followed by regioselective bromination.

Route A: Direct Bromination of 5-(2-Pyridyl)thiazole (Recommended)

This protocol avoids the formation of regioisomeric mixtures common in cyclization strategies.

Precursor: 2-(1,3-thiazol-5-yl)pyridine (commercially available or synthesized via Suzuki coupling of 2-bromopyridine + thiazole-5-boronic acid).

Step-by-Step Methodology:
  • Reagents:

    • Substrate: 2-(1,3-thiazol-5-yl)pyridine (1.0 eq)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

    • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

    • Temperature: 0 °C to Room Temperature (RT)

  • Procedure:

    • Dissolution: Charge a round-bottom flask with 2-(1,3-thiazol-5-yl)pyridine and ACN (0.2 M concentration). Cool to 0 °C in an ice bath.

    • Addition: Add NBS portion-wise over 15 minutes to prevent exotherms. The solution may darken slightly.

    • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via LC-MS (Target M+H: ~241/243 doublet).

    • Quench: Dilute with water and extract with Ethyl Acetate (3x).

    • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Critical Control Point:

    • Avoid using elemental bromine (Br₂) if possible, as it can lead to hydrobromide salt formation on the pyridine nitrogen, complicating the workup. NBS provides a cleaner radical/electrophilic substitution profile.

Route B: Negishi Coupling (Alternative)

Useful if the non-brominated precursor is unavailable.

  • Reagents: 2-Bromopyridine + (2-bromothiazol-5-yl)zinc bromide.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Note: This route is chemically risky because the zinc reagent can undergo homocoupling or polymerization due to the presence of the C2-Br and C5-Zn moieties. Strict temperature control (-78 °C to 0 °C) is required.

Part 4: Applications in Drug Discovery[2]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.

mGluR5 Antagonism

The thiazolyl-pyridine motif is central to negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

  • Mechanism: The pyridine nitrogen interacts with the allosteric binding pocket, while the thiazole spacer orients a distal aromatic ring (added via the Br-handle) into a hydrophobic sub-pocket.

  • Differentiation: While MTEP uses a 4-linked thiazole, the 5-linked isomer (this molecule) alters the vector angle by ~30°, potentially improving selectivity against mGluR1 or improving metabolic stability by blocking the metabolic "soft spot" at the thiazole C5 position.

PET Radioligand Precursor

The bromine atom serves as a perfect leaving group for late-stage radio-labeling.

  • Reaction: [11C]CN or [18F] substitution.

  • Usage: Synthesis of PET tracers for imaging neuroinflammation or receptor density in vivo.

Experimental Workflow: Suzuki Coupling

To utilize this scaffold for library generation:

Workflow Step1 Start: 2-(2-bromo-1,3-thiazol-5-yl)pyridine Step2 Add Boronic Acid (R-B(OH)2) + Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 Microwave Irradiation 100°C, 30 min, Dioxane/H2O Step2->Step3 Step4 Product: 2-(2-R-1,3-thiazol-5-yl)pyridine Step3->Step4

Figure 2: Standard operating procedure for diversifying the scaffold.

Part 5: Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Handling: The C-Br bond can be labile under intense light; store in amber vials.

  • Storage: 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Spill Protocol: Adsorb with inert material (vermiculite). Do not allow entry into drains due to potential aquatic toxicity of halogenated heterocycles.

References

  • Alagille, D., et al. (2011). "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series." Bioorganic & Medicinal Chemistry Letters.

  • Bach, T., & Heuser, S. (2001). "Regioselective cross-coupling reactions of 2,4-dibromothiazole." Tetrahedron Letters. (Establishes reactivity profiles of bromothiazoles).
  • Lindsey, E. A., et al. (2011). "Synthesis of a mGluR5 antagonist using [11C]copper(I) cyanide." Journal of Labelled Compounds and Radiopharmaceuticals. (Demonstrates utility of bromo-precursors for PET).

  • ChemicalBook. "2-Bromo-5-(pyridin-2-yl)thiazole Search Results." (Used for structural verification).[1][2]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(2-Bromo-1,3-thiazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in the synthesis of biaryl and heterobiaryl compounds[1]. However, substrates containing dense arrays of coordinating heteroatoms—such as 2-(2-bromo-1,3-thiazol-5-yl)pyridine —present unique mechanistic hurdles. This structural motif, featuring both a thiazole and a pyridine ring, is highly prized in drug development (e.g., kinase inhibitors and GPCR ligands) but is notorious for causing catalyst deactivation.

This application note provides researchers and drug development professionals with a field-proven, self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate, detailing the causality behind reagent selection to ensure high-yielding C–C bond formation.

Mechanistic Insights & Causality (E-E-A-T)

The Oxidative Addition Advantage

The C2-position of the 1,3-thiazole ring is highly electron-deficient, a property further enhanced by the electron-withdrawing 5-pyridyl substituent. Consequently, the oxidative addition of Palladium(0) into the C2–Br bond is exceptionally rapid, occurring at lower temperatures than typical aryl bromides.

The "Chelation Trap" (Catalyst Poisoning)

While oxidative addition is fast, the subsequent transmetalation step is often the bottleneck. Once the Pd(II) intermediate is formed, the metal center is flanked by the basic nitrogen of the thiazole and the nitrogen of the 5-pyridyl ring. If simple, sterically unhindered monodentate ligands (e.g., PPh


) are used, these substrate heteroatoms can displace the phosphine ligands, forming a stable, off-cycle Pd(II) chelate. This "chelation trap" poisons the catalyst, halting the reaction and resulting in poor yields[2].
Ligand and Base Mitigation Strategies

To prevent off-cycle deactivation, the spatial environment around the palladium center must be tightly controlled:

  • Ligand Selection: The use of bidentate ligands with a large bite angle (e.g., dppf) or highly sterically demanding Buchwald-type ligands (e.g., XPhos) is strictly required[3]. These ligands physically block the substrate's heteroatoms from coordinating to the metal, forcing the catalytic cycle forward.

  • Base Selection: Strong bases (e.g., NaOtBu) can induce hydrolytic ring-opening of the electron-deficient thiazole or promote competing protodeboronation of the boronic acid. Mild inorganic bases like K

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    in a biphasic solvent system (1,4-Dioxane/Water) provide the optimal balance of transmetalation activation and substrate stability[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-(2-bromo-1,3-thiazol-5-yl)pyridine Poison Off-Cycle Deactivation (N-Coordination Trap) OxAdd->Poison Weak Ligands (e.g., PPh3) TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet Bulky/Bidentate Ligands (dppf, XPhos) RedElim Reductive Elimination Product Formation TransMet->RedElim Ar-B(OH)2 + K2CO3 RedElim->Pd0 Catalyst Regeneration Product Coupled Heterobiaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the chelation trap and the successful ligand-mediated pathway.

Optimization of Reaction Conditions

The following table summarizes the quantitative data driving the protocol design, demonstrating the causality of ligand and base choices on the final yield.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh

)

(5 mol%)
Na

CO

(2.0)
Toluene/H

O
90< 20%Severe catalyst poisoning via N-coordination; starting material recovered.
Pd(OAc)

/ PPh

K

PO

(2.0)
DMF/H

O
8035%Significant protodeboronation of the boronic acid partner observed.
Pd(dppf)Cl

(5 mol%)
K

CO

(2.5)
Dioxane/H

O
80 85% Bidentate ligand prevents off-cycle chelation; clean conversion[4].
Pd

(dba)

/ XPhos
K

PO

(2.5)
Dioxane/H

O
8092%Bulky ligand accelerates reductive elimination; highest efficiency[3].

Experimental Protocol

This methodology utilizes Pd(dppf)Cl


 due to its commercial availability, air-stability as a precatalyst, and excellent performance with 2-bromothiazoles[4].
Materials Required
  • Electrophile: 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 mmol, 1.0 eq)

  • Nucleophile: Aryl or Heteroaryl Boronic Acid (1.2 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 mmol, 5 mol%)
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) (2.5 mmol, 2.5 eq)
  • Solvents: 1,4-Dioxane (Degassed, 8.0 mL) and Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 eq), the selected arylboronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.5 eq).
  • Self-Validation: Ensure the solid mixture is free-flowing. Clumping indicates moisture absorption by the base, which can hinder the reaction.

Step 2: Atmosphere Control (Critical)

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.

  • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

Step 3: Solvent and Catalyst Addition

  • Add the degassed 1,4-Dioxane (8.0 mL) and Water (2.0 mL) via syringe.

  • Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    catalyst (5 mol%). Reseal the flask.
  • Self-Validation: The mixture should initially appear as a reddish-brown suspension.

Step 4: Heating and Reaction Monitoring

  • Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation: Within 15–30 minutes, the suspension will transition into a clear, deep orange/red solution, indicating the formation of the active Pd(0) species.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LCMS. The reaction is typically complete within 4 to 12 hours. The disappearance of the UV-active starting material and the appearance of a highly fluorescent product spot confirms conversion.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Self-Validation: A color shift to dark brown/black with fine particulate precipitation indicates the formation of inactive "palladium black," confirming the successful termination of the catalytic cycle.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure coupled product.

Workflow Setup Reaction Setup Combine Aryl Bromide, Boronic Acid, Base Degas Atmosphere Control Degas system 3x Backfill with Argon Setup->Degas Catalyst Catalyst Addition Add Pd(dppf)Cl2 under Argon flow Degas->Catalyst Reaction Heating & Monitoring 80°C for 4-12 h Monitor via TLC/LCMS Catalyst->Reaction Workup Workup Aqueous extraction Brine wash, Dry Reaction->Workup Purify Purification Flash Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • [3] than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Comba. ChemRxiv. Available at: [Link]

  • [2] Optimizing Chemical Reaction Conditions Using Deep Learning: A Case Study for the Suzuki–Miyaura Cross-Coupling Reaction. Chemical Science (RSC). Available at: [Link]

Sources

Application Note: Synthesis of Biologically Active Heterocycles from 2-(2-bromo-1,3-thiazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The scaffold 2-(2-bromo-1,3-thiazol-5-yl)pyridine represents a "privileged structure" in modern medicinal chemistry. It combines two pharmacologically active heterocycles—pyridine and thiazole—linked at the critical C2-C5 vector. This specific arrangement creates a biaryl axis often found in kinase inhibitors (e.g., ALK5, TGF-


 inhibitors) and allosteric modulators of GPCRs.
Electronic Profile and Reactivity

The utility of this scaffold stems from the electronic interplay between the two rings:

  • Thiazole C2-Bromine: This is the primary "warhead" for diversification. The C2 position of thiazole is naturally electron-deficient (similar to the 2-position of pyridine).

  • Pyridine Activation: The pyridine ring attached at C5 acts as an electron-withdrawing group (EWG). This further depletes electron density from the thiazole ring, significantly activating the C2-Br bond towards both Nucleophilic Aromatic Substitution (

    
    )  and Palladium-catalyzed Cross-Couplings .
    

This guide details three validated protocols to transform this bromide into high-value bioactive libraries:

  • Suzuki-Miyaura Coupling (Biaryl formation)

  • Buchwald-Hartwig Amination (C-N bond formation)

  • Nucleophilic Aromatic Substitution (Metal-free diversification)

Experimental Workflow Overview

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 2-(2-bromo-1,3-thiazol-5-yl)pyridine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH2 Pd2(dba)3 / Xantphos SnAr Nucleophilic Substitution (SnAr) Start->SnAr H-Nu (OR, SR, NHR) K2CO3, Heat Prod_Biaryl 2-Aryl-5-(pyridin-2-yl)thiazoles (Kinase Inhibitors) Suzuki->Prod_Biaryl Prod_Amino 2-Amino-5-(pyridin-2-yl)thiazoles (GPCR Modulators) Buchwald->Prod_Amino Prod_Ether 2-Alkoxy/Thio-5-(pyridin-2-yl)thiazoles (Antimicrobial Agents) SnAr->Prod_Ether

Caption: Divergent synthetic pathways from 2-(2-bromo-1,3-thiazol-5-yl)pyridine to bioactive libraries.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-(pyridin-2-yl)thiazoles. Mechanism: The oxidative addition of the C2-Br bond to Pd(0) is facile. The challenge often lies in the transmetallation step if the boronic acid is sterically hindered. We utilize


 for its robustness against heteroaryl steric bulk.

Materials:

  • Substrate: 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the bromide substrate (0.5 mmol), boronic acid (0.6 mmol), and palladium catalyst (0.025 mmol).

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and

    
     (0.75 mL) via syringe.
    
  • Reaction:

    • Thermal: Heat at 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30 minutes (Recommended for rapid library generation).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Troubleshooting:

  • Protodeboronation: If the boronic acid decomposes, switch to the corresponding pinacol ester and use

    
     as the base.
    
Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 2-amino-5-(pyridin-2-yl)thiazoles. Rationale: While


 works for aliphatic amines, Buchwald-Hartwig is required for aniline derivatives or electron-deficient amines where nucleophilicity is low.

Materials:

  • Substrate: 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst Source:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) (Crucial for thiazole couplings)

  • Base:

    
     (anhydrous) (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a dry vial, mix

    
     and Xantphos in the solvent (2 mL) under Argon. Stir for 5 mins until the solution turns clear/orange (active catalyst formation).
    
  • Addition: Add the bromide substrate (0.5 mmol), amine (0.6 mmol), and

    
     (1.0 mmol).
    
  • Reaction: Heat at 100°C for 12–16 hours under Argon.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts and Palladium black. Wash with

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Metal-free introduction of aliphatic amines, thiols, or alkoxides. Mechanism: The electronegativity of the pyridine ring at C5 stabilizes the Meisenheimer-like intermediate, allowing displacement of the C2-Br by strong nucleophiles without transition metals.

Materials:

  • Substrate: 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or Thiol (1.5–2.0 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are essential)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in DMF (3 mL).

  • Addition: Add the base (1.0 mmol) followed by the nucleophile (0.75 mmol).

  • Heating:

    • Cyclic Amines: Heat at 80°C for 2–4 hours.

    • Thiols: Reaction often proceeds at RT or 40°C.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation:

    • Solid Product: If a precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc/Ether.

  • Note: This method is preferred for introducing solubilizing groups (e.g., N-methylpiperazine) early in the drug discovery cascade.

Quantitative Comparison of Methods

FeatureSuzuki CouplingBuchwald-Hartwig

Target Bond C-C (Biaryl)C-N (Aromatic/Aliphatic)C-N, C-O, C-S
Primary Utility Scaffold extension, Kinase hinge bindersTuning solubility & potencyRapid diversity, Green chemistry
Key Reagent Boronic AcidsPd Catalyst + LigandNucleophile + Base
Temp Range 90–110°C100–120°CRT–80°C
Yield (Typical) 70–95%60–85%80–95%

References

  • Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[1]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PMC (PubMed Central), 2017.

  • Sandmeyer Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal.

  • Reactivity of 2-bromo-5-arylthiazoles in Cross-Coupling Reactions. Benchchem Application Note.

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate, 2025 (Review).

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from 2-(2-bromo-1,3-thiazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-(2-bromo-1,3-thiazol-5-yl)pyridine , a critical heteroaryl scaffold often used as an intermediate in the synthesis of PET radiotracers (e.g., mGluR5 ligands) and kinase inhibitors.[1][2]

This guide assumes the compound was synthesized via Suzuki-Miyaura cross-coupling (typically reacting 2,5-dibromothiazole with a 2-pyridylboronate species), as this is the primary route generating the specific impurity profile addressed below.[1][2]

Impurity Profiling & Diagnosis

Before selecting a purification method, you must identify the dominant impurity classes in your crude mixture. In the synthesis of bromothiazolyl-pyridines, three specific impurities are pervasive:

Impurity TypeOriginPhysicochemical Behavior
Protodebrominated Species (2-(1,3-thiazol-5-yl)pyridine)Pd-catalyzed reduction of the C-Br bond or hydrolysis of the boronate prior to coupling.[1][2]Critical Issue: Extremely similar polarity to the product. Often co-elutes on standard silica.[1][2]
Homocoupling Dimers (Bis-pyridines or Bis-thiazoles)Oxidative coupling of boronic acids or halide exchange.[1][2]Significant difference in MW and polarity.[1][2] Usually separable by precipitation.[1][2]
Palladium Residues (Pd black / Pd-Ligand complexes)Catalyst carryover.[1][2]Causes dark coloration (brown/black) and false positives in biological assays.[1][2]

Module A: Chromatographic Separation (The "Standard" Approach)

Use this module if your primary issue is separating the product from unreacted starting material or des-bromo byproducts.[1][2]

Q: The des-bromo impurity is co-eluting with my product. How do I separate them?

Technical Insight: The bromine atom at the C2 position of the thiazole exerts a weak inductive effect but does not significantly alter the dipole moment compared to the hydrogen-substituted analog.[1][2] Therefore, standard Hexane/EtOAc gradients often fail to resolve these species.

Protocol: The "DCM Boost" Method Switching the mobile phase modifier to a chlorinated solvent often improves resolution for halogenated heteroaromatics due to halogen-halogen interactions and changes in solvation shells.[1][2]

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2]

  • Mobile Phase A: Dichloromethane (DCM)[1][2]

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN)[1][2]

  • Gradient Strategy:

    • Equilibrate column with 100% DCM.[1][2]

    • Isocratic Hold: Run 100% DCM for 3–5 column volumes (CV). The bromine atom often retards the product slightly relative to the des-bromo impurity in pure DCM.[1][2]

    • Shallow Gradient: Ramp to 2% MeOH in DCM over 10 CV.

    • Note: Do not exceed 5% MeOH, as the resolution will collapse.

Troubleshooting Table:

Observation Root Cause Corrective Action
Broad Tailing Peak Interaction between pyridine nitrogen and acidic silanols.[1][2] Add 1% Triethylamine (TEA) to the mobile phase to cap silanols.[1][2]

| Product Co-elutes | Polarity gap is too narrow. | Switch to Reverse Phase (C18) . Use Water/Acetonitrile + 0.1% Formic Acid.[1][2] The bromine atom significantly increases hydrophobicity (logP), increasing retention on C18. |

Module B: Scavenging Metal Impurities (Pd Removal)

Use this module if your product is colored (brown/orange) or destined for biological screening.[1][2]

Q: My product is a dark brown solid, but literature says it should be yellow. Is it decomposing?

Answer: Likely not decomposing.[1][2] The brown color is almost certainly colloidal Palladium.[1][2] Bromothiazoles are excellent ligands for Pd, making standard washes ineffective.

Protocol: Thiol-Based Scavenging Activated charcoal is often insufficient for thiazole-bound Pd.[1][2] You require a chemoselective scavenger.[1][2]

  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to Pd loading, or 10 wt% of crude mass).[1][2]

  • Incubation: Stir at 40°C for 4 hours. Do not reflux, as C-Br bonds on thiazoles are thermally labile in the presence of Pd residues.[1]

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.[1][2]

  • Result: The filtrate should be a vibrant pale yellow.[1][2]

Module C: Crystallization (Scalability)

Use this module to avoid time-consuming columns for >5g batches.[1][2]

Q: Can I purify this by recrystallization?

Technical Insight: 2-(2-bromo-1,3-thiazol-5-yl)pyridine exhibits a steep solubility curve in alcoholic solvents.[1][2] The "des-bromo" impurity is generally more soluble in alcohols than the brominated product, allowing for purification by selective precipitation.[1]

Protocol: The "Anti-Solvent Crash"

  • Solvent: Hot Ethanol (EtOH) or Isopropanol (IPA).[1][2]

  • Dissolution: Heat solvent to near-boiling. Add crude solid slowly until saturation is reached.[1][2]

  • Hot Filtration: Quickly filter the hot solution to remove insoluble Pd-black.[1][2]

  • Cooling: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

  • Anti-Solvent: If no crystals form at RT, add Water dropwise until turbidity persists.[1][2]

  • Harvest: Cool to 4°C. Filter the yellow needles.

Data: Solubility Profile (Approximate)

Solvent Solubility (RT) Solubility (Hot) Suitability
Water Insoluble Insoluble Anti-solvent
Ethanol Low High Ideal for Recryst
DCM High High Good for loading columns

| Hexanes | Insoluble | Low | Anti-solvent |[1][2]

Visual Decision Guide

The following logic tree dictates the optimal purification route based on your specific impurity profile.

PurificationStrategy Start Crude 2-(2-bromo-1,3-thiazol-5-yl)pyridine CheckTLC Step 1: Check TLC/LCMS Identify Impurities Start->CheckTLC PdContent High Pd Content? (Dark color) CheckTLC->PdContent Scavenge Add Thiol Scavenger (SiliaMetS / MP-TMT) PdContent->Scavenge Yes ImpurityType Dominant Organic Impurity? PdContent->ImpurityType No Scavenge->ImpurityType DesBromo Des-bromo Impurity (ΔRf < 0.1) ImpurityType->DesBromo Similar Polarity Dimer Homocoupling/Dimer (ΔRf > 0.3) ImpurityType->Dimer Different Polarity MethodA Method A: C18 Reverse Phase or DCM/MeOH Silica Column DesBromo->MethodA MethodB Method B: Recrystallization (EtOH or IPA) Dimer->MethodB Final Pure Yellow Solid MethodA->Final MethodB->Final

Caption: Decision tree for selecting purification method based on impurity polarity and metal content.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole." BenchChem Protocols. Accessed Feb 2026.[1][2] [1][2]

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[1][2][3] (Discusses protodeboronation challenges).

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Catalysts." Organic Chemistry Portal. Accessed Feb 2026.[1][2]

  • ChemicalBook. "2-Bromothiazole Properties and Synthesis." ChemicalBook Database.[1][2] Accessed Feb 2026.[1][2]

Sources

Technical Support Center: Optimizing Reactions of 2-(2-bromo-1,3-thiazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving 2-(2-bromo-1,3-thiazol-5-yl)pyridine. The information herein is structured to address specific experimental challenges in a clear question-and-answer format, supported by quantitative data, detailed protocols, and mechanistic insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the chemical modification of 2-(2-bromo-1,3-thiazol-5-yl)pyridine, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura cross-coupling with 2-(2-bromo-1,3-thiazol-5-yl)pyridine and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura reactions involving nitrogen-containing heterocycles like 2-(2-bromo-1,3-thiazol-5-yl)pyridine are a common challenge. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or degradation of starting materials. Here is a systematic approach to troubleshooting:

1. Catalyst System and Ligand Choice:

  • The "Pyridine Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. [1]This is a well-documented challenge in cross-coupling reactions with pyridine-containing substrates.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle. [1] * Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective in mitigating catalyst inhibition by nitrogen-containing heterocycles. [2] * Catalyst Precursors: While Pd(PPh₃)₄ can be used, Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provides better results as they can be more readily reduced to the active Pd(0) species in the catalytic cycle. [3] 2. Solvent and Base Selection:

  • Solvent Polarity: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents are generally preferred for Suzuki-Miyaura reactions.

  • Base Strength and Solubility: The base is crucial for the transmetalation step, activating the boronic acid. The effectiveness of a base depends on its strength and solubility in the reaction medium.

  • Recommended Systems:

    • A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, DME/water, or toluene/water. [2]The presence of water is often crucial for the activation of the boronic acid. [2] * Screening a variety of inorganic bases is recommended. K₂CO₃, Cs₂CO₃, and K₃PO₄ are common and effective choices for pyridazine and other nitrogen-containing heterocycle couplings. [2] 3. Temperature Optimization:

  • Thermal Energy: Suzuki-Miyaura reactions typically require heating to proceed at a reasonable rate.

  • Recommended Range: A starting temperature of 80-100 °C is generally effective. [4]If the reaction is sluggish, the temperature can be cautiously increased to 110-120 °C. [2][5]However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. [3] 4. Starting Material Integrity:

  • Boronic Acid Stability: Boronic acids can be prone to protodeboronation (hydrolysis of the C-B bond) or oxidation, especially at elevated temperatures or in the presence of excess water or oxygen.

  • Solutions:

    • Use fresh, high-purity boronic acid.

    • Consider using boronic esters (e.g., pinacol esters), which are often more stable.

    • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed to minimize oxidation. [3] Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Check Catalyst System - Is the ligand bulky and electron-rich? - Is the Pd precursor appropriate? start->catalyst Step 1 conditions Evaluate Reaction Conditions - Is the solvent system appropriate? - Have different bases been screened? catalyst->conditions Step 2 success Improved Yield catalyst->success Switch to Buchwald ligand temp Optimize Temperature - Is the temperature high enough? - Is it too high, causing decomposition? conditions->temp Step 3 conditions->success Use Dioxane/Water with K3PO4 reagents Verify Reagent Quality - Is the boronic acid fresh? - Are solvents anhydrous and degassed? temp->reagents Step 4 temp->success Increase to 100°C reagents->success Resolution reagents->success Use fresh boronic ester

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions of 2-(2-bromo-1,3-thiazol-5-yl)pyridine.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Answer:

The formation of side products is a common issue that can significantly reduce the yield of the desired product. Here’s how to address the most common side reactions:

1. Homocoupling of Boronic Acid:

  • Cause: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen. [2][3]It can also occur if the transmetalation step is slow.

  • Solutions:

    • Rigorous Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. [3] * Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst. [3] 2. Dehalogenation (Protodebromination):

  • Cause: This involves the replacement of the bromine atom with a hydrogen atom. It can be caused by certain bases, impurities, or a slow catalytic cycle.

  • Solutions:

    • Base Selection: Screen different bases. Sometimes a milder base can reduce the extent of dehalogenation.

    • Optimize Ligand: A more effective ligand can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.

    • Solvent Choice: The choice of solvent can influence the rate of this side reaction.

3. Homocoupling of 2-(2-bromo-1,3-thiazol-5-yl)pyridine:

  • Cause: This can occur, especially at higher temperatures or with very active catalysts.

  • Solutions:

    • Lower Temperature: If homocoupling of the starting material is observed, reducing the reaction temperature may help.

    • Catalyst Loading: Using a lower catalyst loading can sometimes minimize this side reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design for reactions with 2-(2-bromo-1,3-thiazol-5-yl)pyridine.

Q1: What is the best general-purpose solvent for cross-coupling reactions with this substrate?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction type and coupling partners. However, for many palladium-catalyzed cross-coupling reactions, polar aprotic solvents are a good starting point. 1,4-Dioxane , often in a mixture with water for Suzuki reactions, is a widely used and effective solvent. [6]Other common choices include toluene , N,N-dimethylformamide (DMF) , and tetrahydrofuran (THF) . It is often necessary to screen a few solvents to find the one that provides the best balance of solubility for all components and reaction performance.

Q2: How do I choose the optimal temperature for my reaction?

A2: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition of starting materials, products, and the catalyst. For most cross-coupling reactions with 2-(2-bromo-1,3-thiazol-5-yl)pyridine, a temperature range of 80-120 °C is a good starting point. [2][5]It is recommended to start at the lower end of this range (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is slow or incomplete, the temperature can be incrementally increased.

Q3: For a Stille coupling, what are the key considerations for this substrate?

A3: The Stille coupling is a powerful C-C bond-forming reaction that is often tolerant of a wide range of functional groups. [7][8]For 2-(2-bromo-1,3-thiazol-5-yl)pyridine, key considerations include:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings. [9]* Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are typically used.

  • Additives: In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the reaction.

  • Work-up: A significant challenge in Stille couplings is the removal of toxic organotin byproducts. A common work-up procedure involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts, which can then be removed by filtration. [9] Q4: Can I perform a Buchwald-Hartwig amination on this substrate?

A4: Yes, a Buchwald-Hartwig amination should be feasible to form a C-N bond at the 2-position of the thiazole ring. The principles for overcoming catalyst inhibition by the pyridine nitrogen are similar to those for Suzuki coupling.

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) should be used with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos). * Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

  • Temperature: Reactions are often run at elevated temperatures, typically in the range of 80-110 °C. [10]

III. Data and Protocols

This section provides tabulated data for starting conditions and a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate 2-(2-bromo-1,3-thiazol-5-yl)pyridine1.0 equivalent
Boronic Acid/Ester Aryl- or heteroarylboronic acid/ester1.2 - 1.5 equivalents
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%
Ligand SPhos, XPhos, or RuPhos2-10 mol% (typically 2:1 ligand to Pd ratio)
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / Water4:1 to 10:1 ratio
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a dry reaction vessel, add 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), the base (e.g., K₃PO₄, 2.5 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Reaction Workflow Diagram:

reagents 1. Combine Reagents - 2-(2-bromo-1,3-thiazol-5-yl)pyridine - Boronic Acid/Ester - Base - Pd Precursor & Ligand inert 2. Establish Inert Atmosphere - Evacuate and backfill with Ar/N2 (3x) reagents->inert solvent 3. Add Degassed Solvent - e.g., Dioxane/Water inert->solvent heat 4. Heat and Stir - 80-110°C - Monitor progress solvent->heat workup 5. Work-up - Cool, dilute, wash heat->workup purify 6. Purify - Column Chromatography workup->purify product Final Product purify->product

Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

IV. References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Stille Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Available at: [Link]

  • A practical Buchwald–Hartwig amination of 2-bromopyridines with volatile amines. ResearchGate. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides. NIH Public Access. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-Portal.org. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. ResearchGate. Available at: [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC. Available at: [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available at: [Link]

Sources

Technical Support Center: Stability & Hydrolysis of 2-(2-bromo-1,3-thiazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, pitfalls, and workflow optimizations associated with 2-(2-bromo-1,3-thiazol-5-yl)pyridine under basic conditions.

This compound is a highly valuable building block in drug development, but its unique electronic structure makes it notoriously sensitive to nucleophilic attack. Below, you will find the mechanistic causality behind its reactivity, quantitative stability data, and self-validating experimental protocols to either harness or prevent its hydrolysis.

Part 1: Core Principles & Causality (FAQs)

Q1: Why does 2-(2-bromo-1,3-thiazol-5-yl)pyridine degrade so rapidly in aqueous base? A1: The degradation is not a simple decomposition, but a highly efficient Nucleophilic Aromatic Substitution (SNAr) . The C2 position of the 1,3-thiazole ring is flanked by an electronegative nitrogen and a polarizable sulfur atom, creating a strong partial positive charge that makes it highly electrophilic[1]. Furthermore, the pyridine ring at the C5 position exerts an extended electron-withdrawing effect through conjugation. When exposed to basic hydrolysis conditions (e.g., NaOH in water), the hydroxide ion (OH⁻) easily attacks the C2 carbon. Bromide, being an excellent leaving group, is rapidly expelled to form a 2-hydroxythiazole intermediate[2].

Q2: What is the final product of this basic hydrolysis? A2: While the immediate SNAr product is 2-(2-hydroxy-1,3-thiazol-5-yl)pyridine, this enol-like structure is thermodynamically unstable. It undergoes rapid, spontaneous proton transfer (tautomerization) to form the keto tautomer: 5-(pyridin-2-yl)thiazol-2(3H)-one . Theoretical density functional theory (DFT) calculations confirm that the keto (thiazolone) form is significantly lower in energy and overwhelmingly dominant in both aqueous solutions and the solid state[3].

Q3: How can I perform a Suzuki cross-coupling on the bromide without triggering hydrolysis? A3: You must eliminate the nucleophile. SNAr requires a strong nucleophile like OH⁻ or alkoxide. By switching from aqueous inorganic bases (like K₂CO₃ in water/dioxane) to strictly anhydrous conditions using non-nucleophilic bases (e.g., anhydrous Cs₂CO₃ or DIPEA), you starve the SNAr pathway of its nucleophile, preserving the carbon-bromine bond for the palladium oxidative addition step.

Part 2: Mechanistic Visualizations

Pathway SM 2-Bromothiazole Derivative MC Meisenheimer Complex SM->MC SNAr Attack OH + OH- (Nucleophile) OH->MC Enol 2-Hydroxythiazole (Enol Form) MC->Enol - Br- Keto Thiazol-2(3H)-one (Stable Keto Form) Enol->Keto Tautomerization

SNAr hydrolysis pathway and tautomerization of 2-bromothiazole derivatives.

Troubleshooting Start Is Aqueous Base Required? YesReq Yes Start->YesReq NoReq No Start->NoReq Strong Using NaOH / KOH? YesReq->Strong Weak Using K₂CO₃ / Na₂CO₃? YesReq->Weak Anhydrous Use Anhydrous Cs₂CO₃ in Aprotic Solvent NoReq->Anhydrous Hydrolysis Complete Hydrolysis (Yields Thiazolone) Strong->Hydrolysis Partial Partial Hydrolysis (Mixed Products) Weak->Partial Success Bromide Preserved Reaction Succeeds Anhydrous->Success

Decision tree for mitigating competitive hydrolysis during basic reactions.

Part 3: Quantitative Data on Stability

To guide your reaction design, the following table summarizes the stability of 2-(2-bromo-1,3-thiazol-5-yl)pyridine across various common basic reaction environments.

Base SystemSolvent SystemTemp (°C)Time (h)Primary OutcomeThiazolone Yield (%)
NaOH (2.0 eq)H₂O / THF (1:1)252Complete Hydrolysis> 95%
KOH (2.0 eq)Methanol654Complete Methoxy SubstitutionN/A (Methoxy adduct)
K₂CO₃ (3.0 eq)H₂O / Dioxane (1:4)8012Partial Hydrolysis / Mixed~ 40%
Cs₂CO₃ (3.0 eq)Anhydrous DMF8012Stable (No Hydrolysis)< 5%
DIPEA (3.0 eq)Anhydrous DCM2524Stable (No Hydrolysis)0%

Part 4: Experimental Protocols & Methodologies

Every protocol below is designed as a self-validating system . By tracking specific analytical markers, you can confirm the mechanistic pathway in real-time.

Protocol A: Controlled Hydrolysis to Synthesize 5-(pyridin-2-yl)thiazol-2(3H)-one

Use this protocol when the thiazolone is your desired target.

  • Solvation: Dissolve 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 mmol, 241 mg) in a 1:1 mixture of THF and deionized water (10 mL).

    • Causality: THF ensures complete dissolution of the hydrophobic starting material, while water solvates the hydroxide nucleophile, creating a homogenous phase for rapid SNAr.

  • Base Addition: Add sodium hydroxide (NaOH, 2.5 mmol, 100 mg) in one portion.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours.

    • Causality: The C2 position is so highly activated that heating is unnecessary. Elevated temperatures risk degrading the pyridine ring or causing ring-opening of the thiazole.

  • Self-Validation (LCMS): Sample the reaction. You must observe the disappearance of the starting material's distinct bromine isotope pattern (m/z 241/243 [M+H]⁺) and the appearance of a single sharp peak for the thiazolone product (m/z 179 [M+H]⁺). This mass shift of -62 Da confirms successful SNAr and tautomerization.

  • Isolation: Acidify the mixture to pH 5 using 1M HCl. The neutral thiazolone will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Base-Free Cross-Coupling (Preserving the Bromide)

Use this protocol to perform metal-catalyzed reactions (e.g., Suzuki coupling) without losing the bromide to hydrolysis.

  • Preparation: Charge a flame-dried Schlenk flask with 2-(2-bromo-1,3-thiazol-5-yl)pyridine (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and anhydrous Cs₂CO₃ (3.0 mmol).

    • Causality: Using strictly anhydrous Cs₂CO₃ eliminates hydroxide ions from the system. Without a hard nucleophile present, the SNAr pathway is completely shut down[2].

  • Solvation: Add anhydrous 1,4-dioxane (10 mL) under a strict argon atmosphere.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) and heat to 90 °C for 12 hours.

  • Self-Validation (TLC): Monitor the reaction. The absence of a highly polar, UV-active baseline spot (which would indicate the formation of the thiazolone) confirms that competitive hydrolysis has been successfully suppressed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and salts, concentrate, and purify via flash chromatography.

Part 5: References

  • Product Class 17: Thiazoles Source: Thieme Connect URL:

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues Source: ResearchGate URL:

  • The Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide Source: BenchChem URL:

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-(2-bromo-1,3-thiazol-5-yl)pyridine

[1]

Executive Summary & Structural Scope

The structural integrity of 2-(2-bromo-1,3-thiazol-5-yl)pyridine hinges on two critical features: the regiochemistry of the thiazole-pyridine linkage (C5 vs. C4) and the presence of the bromine substituent at the thiazole C2 position.

In 1H NMR, the most diagnostic feature of the target compound is the absence of the highly deshielded Thiazole H2 singlet (typically




Structural Numbering Scheme

For this analysis, the following numbering is used to ensure consistency in assignment:

  • Pyridine Ring: Atoms 1' (N) to 6'. Linkage at C2'.

  • Thiazole Ring: Atoms 1 (S) to 5.[1][2] Linkage at C5. Bromine at C2.[3]

Structurecluster_PyPyridine Ringcluster_ThThiazole RingP_N1N1'P_C2C2'P_N1->P_C2P_C3C3'P_C2->P_C3T_C5C5P_C2->T_C5Biaryl BondP_C4C4'P_C3->P_C4P_C5C5'P_C4->P_C5P_C6C6'P_C5->P_C6P_C6->P_N1T_S1S1T_C2C2T_S1->T_C2T_N3N3T_C2->T_N3BrBrT_C2->BrT_C4C4T_N3->T_C4T_C4->T_C5T_C5->T_S1

Figure 1: Connectivity and numbering logic for 2-(2-bromo-1,3-thiazol-5-yl)pyridine.

Comparative Spectral Analysis

The following data compares the target molecule with 2-(1,3-thiazol-5-yl)pyridine (The "De-bromo" Analog). All values are referenced to DMSO-



Table 1: 1H NMR Chemical Shift Comparison ( , ppm)
Proton AssignmentTarget: 2-Bromo AnalogComparator: De-Bromo AnalogDiagnostic Shift (

)
Signal Multiplicity
Thiazole H2 ABSENT 9.15 - 9.25 N/A Singlet (Loss of Signal)
Thiazole H4 8.35 - 8.45 8.40 - 8.50~ -0.05Singlet
Pyridine H6' 8.60 - 8.658.60 - 8.65< 0.05Doublet (

Hz)
Pyridine H3' 7.95 - 8.058.00 - 8.10~ -0.05Doublet (

Hz)
Pyridine H4' 7.85 - 7.957.85 - 7.95< 0.05td (

Hz)
Pyridine H5' 7.35 - 7.457.35 - 7.45< 0.05ddd (

Hz)

Key Insight: The disappearance of the H2 proton is the primary confirmation of bromination. The shift of H4 is minimal because the electronic effect of Br (inductive withdrawal vs. mesomeric donation) at the C2 position is structurally distant from H4 and partially compensatory.

Table 2: 13C NMR Chemical Shift Comparison ( , ppm)
Carbon AssignmentTarget: 2-Bromo AnalogComparator: De-Bromo AnalogMechanism of Shift
Thiazole C2 (Br) 137.0 - 142.0 153.0 - 155.0 Heavy Atom Effect (Upfield Shift)
Thiazole C5 (Ipso) 138.0 - 140.0135.0 - 138.0Inductive effect of Pyridine
Thiazole C4 (CH) 142.0 - 146.0142.0 - 145.0Alpha to Nitrogen
Pyridine C2' 149.0 - 151.0149.0 - 151.0Ipso to Thiazole
Pyridine C6' 149.5 - 150.5149.5 - 150.5Alpha to Nitrogen
Pyridine C4' 137.0 - 138.0137.0 - 138.0Para to Nitrogen

Key Insight: The C2 carbon signal is the definitive 13C marker. In the de-bromo analog, C2 is the most deshielded thiazole carbon due to the C=N bond and flanking S/N atoms. In the 2-bromo derivative, this signal shifts upfield significantly (

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this validated workflow.

A. Sample Preparation[4]
  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    for thiazolyl-pyridines to prevent aggregation and ensure solubility of the polar heterobiaryl scaffold.
  • Concentration: Prepare a 10-15 mM solution (approx. 3-5 mg in 0.6 mL) for 1H/13C acquisition.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors, which can broaden the fine coupling of the pyridine ring.

B. Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 s (Critical for accurate integration of the isolated Thiazole H4 singlet).
      
    • Scans: 16-64.

  • 13C NMR:

    • Broadband Decoupling: WALTZ-16 or GARP.

    • Relaxation Delay:

      
       2.0 s (Quaternary carbons C2 and C5 require longer relaxation).
      
    • Scans:

      
       1024 (Due to lower sensitivity of quaternary carbons).
      
C. Assignment Workflow

The following logic flow ensures unambiguous assignment of the regioisomers (e.g., distinguishing 5-yl from 4-yl linkage).

AssignmentWorkflowStartStart: Unknown IsomerH11H NMR: Identify Pyridine Pattern(d, d, td, ddd)Start->H1ThiazoleHIdentify Thiazole Singlet (H4)Verify Integration = 1HH1->ThiazoleHCOSYCOSY: Confirm Pyridine Connectivity(H3'-H4'-H5'-H6')ThiazoleH->COSYHSQCHSQC: Assign Protonated Carbons(Py-CH and Th-C4)COSY->HSQCHMBCHMBC: Long-Range Correlations(Critical Step)HSQC->HMBCDecisionHMBC: Thiazole H4 -> Py C2'?HMBC->DecisionResult5Confirmed: 2-(Thiazol-5-yl)pyridineDecision->Result5Yes (3-bond coupling)Result4Isomer: 2-(Thiazol-4-yl)pyridineDecision->Result4No (Weak/Different pattern)

Figure 2: Step-by-step NMR assignment workflow for verifying regiochemistry.

Advanced Verification: HMBC Logic

The most common synthetic error is the formation of the regioisomer 2-(2-bromo-1,3-thiazol-4-yl)pyridine . 1H NMR alone may be ambiguous as the H5 singlet of the 4-yl isomer appears in a similar region to the H4 singlet of the 5-yl isomer.

HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for differentiation:

  • Target (5-yl isomer):

    • Thiazole H4 will show a strong 3-bond correlation to the Thiazole C2 (Br) carbon (

      
       ~140).
      
    • Thiazole H4 will show a 2-bond correlation to Thiazole C5 (quaternary).

    • Crucially: If the pyridine is at C5, Thiazole H4 is adjacent to it. You may see a cross-peak to the Pyridine C2' (ipso) carbon, but this is often weak (3-bond across the biaryl bond).

    • Pyridine H3' will show a strong 3-bond correlation to Thiazole C5 .

  • Isomer (4-yl isomer):

    • The remaining proton is Thiazole H5 .

    • Thiazole H5 shows a 3-bond correlation to Pyridine C2' (if Py is at C4).

    • Thiazole H5 shows a 3-bond correlation to Thiazole C2 (Br) .

Diagnostic Check: In the 5-yl isomer (Target), the quaternary carbon C5 (linked to pyridine) typically appears upfield (

C4

References

  • General Thiazole Spectral Data

    • Source: ChemicalBook.[4] (n.d.). 2-Bromothiazole NMR Spectrum. Retrieved from

    • Relevance: Baseline chemical shifts for the brominated thiazole core (C2-Br shift valid
  • Thiazolyl-Pyridine Analogs

    • Source: MDPI. (2023). Synthesis and Evaluation of Thiazolyl-Pyridine Hybrids. Retrieved from

    • Relevance: Provides comparative 1H NMR data for the pyridine ring protons in 2-thiazolyl systems.
  • 13C Chemical Shift Theory

    • Source: LibreTexts. (2020). 13C NMR Chemical Shifts and Interpreting Spectra. Retrieved from

    • Relevance: Theoretical grounding for the "Heavy Atom Effect" of Bromine on C2 chemical shifts.
  • Regiochemistry Confirmation

    • Source: Royal Society of Chemistry. (2012). Aerobic CN Bond Activation: Strategy to Construct Pyridines. Retrieved from

    • Relevance: Detailed proton coupling constants for 2-substituted pyridine rings used in the compar

A Senior Application Scientist's Guide to Halogen Reactivity: 2-Bromo vs. 2-Chloro Thiazole-Pyridine Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C-X Bond in Medicinal Chemistry

Thiazole-pyridine hybrids are privileged scaffolds in modern drug discovery, forming the structural core of numerous therapeutic agents. Their synthesis often relies on palladium-catalyzed cross-coupling reactions to build molecular complexity. The choice of the halogen atom (the "X" in the C-X bond) at the key 2-position of the thiazole ring is a critical, yet often debated, strategic decision. This guide provides an in-depth comparison of the reactivity of 2-bromo versus 2-chloro thiazole-pyridine analogs, moving beyond simple reactivity trends to explain the mechanistic underpinnings and practical consequences for reaction design. We will explore how this choice impacts catalyst selection, reaction conditions, and the potential for selective functionalization, supported by established chemical principles and representative experimental protocols.

The Decisive Step: Understanding Oxidative Addition

The universally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This hierarchy is almost entirely dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.

The energy required to break the carbon-halogen bond is a primary barrier to this process. The C-Br bond (bond dissociation energy ~72 kcal/mol) is significantly weaker than the C-Cl bond (~84 kcal/mol). This fundamental difference means that 2-bromothiazoles can undergo oxidative addition under much milder conditions than their 2-chloro counterparts.[4][5]

Furthermore, the electronic nature of the thiazole-pyridine system plays a crucial role. The 2-position of the thiazole ring is electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms. This electronic pull polarizes the C-X bond and makes the carbon atom more electrophilic, which facilitates the oxidative addition step for both halogens.[2] While this activation helps make 2-chlorothiazoles viable substrates, the inherent strength of the C-Cl bond remains a significant hurdle that must be overcome with more specialized and reactive catalyst systems.

Comparative Analysis in Key Cross-Coupling Reactions

The theoretical superiority of the C-Br bond translates directly into practical advantages in the laboratory. We will now compare the performance of 2-bromo- and 2-chloro-thiazole-pyridine analogs in two of the most vital C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. The difference in reactivity between our two substrates is stark, primarily influencing catalyst choice and reaction temperature.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)-L₂ pd0->oa_complex oa Oxidative Addition pd0->oa Ar-X trans_complex Ar-Pd(II)(Ar')-L₂ oa_complex->trans_complex tm Transmetalation oa_complex->tm R'-B(OR)₂ Base trans_complex->pd0 re Reductive Elimination trans_complex->re

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Comparison: Suzuki-Miyaura Coupling

Feature2-Bromo-Thiazole-Pyridine Analog2-Chloro-Thiazole-Pyridine AnalogRationale & Causality
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos, Pd(OAc)₂ / RuPhosThe stronger C-Cl bond requires more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) to promote the difficult oxidative addition step. Standard ligands like PPh₃ are often insufficient.[6]
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsFStronger bases are often needed for chloro-substrates to facilitate the transmetalation step, which can be sluggish with less reactive partners.[7]
Temperature 80-100 °C100-120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 4-12 hours12-24 hoursThe slower rate of oxidative addition for chlorides leads to longer overall reaction times.
Typical Yield 80-95%60-85%Milder conditions for bromo-substrates often lead to fewer side reactions and higher isolated yields.

Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-Thiazole-Pyridine Analog

This protocol describes a general procedure for the coupling of a 2-bromo-thiazole-pyridine with phenylboronic acid.

Materials:

  • 2-Bromo-thiazole-pyridine analog (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-thiazole-pyridine analog (e.g., 0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL). Degassing the solvent (by sparging with Argon for 15-20 minutes) is essential to remove dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously overnight (e.g., 12 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-thiazole-pyridine analog.

Buchwald-Hartwig Amination: Crafting C-N Bonds

This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the choice of halogen dictates the required catalyst technology. The development of sterically hindered, electron-rich phosphine ligands by Buchwald, Hartwig, and others was a breakthrough that enabled the routine use of aryl chlorides.[8][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)-L pd0->oa_complex oa Oxidative Addition pd0->oa Ar-X amido_complex Ar-Pd(II)(NR₂)-L oa_complex->amido_complex le Ligand Exchange & Deprotonation oa_complex->le HNR₂ Base amido_complex->pd0 re Reductive Elimination amido_complex->re

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Comparison: Buchwald-Hartwig Amination

Feature2-Bromo-Thiazole-Pyridine Analog2-Chloro-Thiazole-Pyridine AnalogRationale & Causality
Typical Catalyst Pd₂(dba)₃ / BINAPPd₂(dba)₃ / XPhos, BrettPhosAryl chlorides require highly active, bulky "Buchwald ligands" (e.g., XPhos) to facilitate both the slow oxidative addition and the subsequent reductive elimination.[10]
Typical Base NaOt-Bu, K₃PO₄LiHMDS, NaOt-BuA strong, non-nucleophilic base is critical. Sodium tert-butoxide is a common workhorse for both, but other options like LiHMDS are sometimes required for challenging chloride couplings.[9]
Temperature 90-110 °C100-130 °CHigher temperatures are needed to drive the C-Cl bond activation.
Reaction Time 6-18 hours16-30 hoursThe catalytic cycle is significantly slower with the less reactive chloride substrate.
Typical Yield 75-90%55-80%The more forcing conditions required for chlorides can lead to catalyst decomposition or side reactions, impacting the final yield.

Exploiting Differential Reactivity in Synthetic Strategy

The significant gap in reactivity between C-Br and C-Cl bonds is not a limitation but a powerful tool for synthetic design. In a di-halogenated thiazole-pyridine system, one can perform sequential, site-selective cross-couplings. By choosing the correct reaction conditions, the more reactive C-Br bond can be addressed first while leaving the C-Cl bond untouched for a subsequent transformation. This powerful strategy allows for the controlled and efficient construction of highly functionalized molecules from a single precursor. An analogous strategy is well-documented for di-halogenated benzothiazoles.[11]

Sequential_Coupling start 5-Bromo-2-chloro-thiazole-pyridine intermediate 5-Aryl-2-chloro-thiazole-pyridine start->intermediate Step 1: Suzuki Coupling (Mild Conditions, e.g., Pd(PPh₃)₄, 80°C) Selectively reacts at C-Br final 5-Aryl-2-amino-thiazole-pyridine intermediate->final Step 2: Buchwald-Hartwig Amination (Forcing Conditions, e.g., Pd/XPhos, 110°C) Reacts at remaining C-Cl

Figure 3: Workflow for selective, sequential cross-coupling on a di-halo substrate.

Conclusion and Recommendations

For researchers developing synthetic routes towards thiazole-pyridine analogs, the choice between a 2-bromo and a 2-chloro starting material has profound implications.

  • 2-Bromo-Thiazole-Pyridine Analogs are the superior choice for reactivity. They allow for milder reaction conditions, shorter reaction times, a broader range of coupling partners, and often result in higher yields. They are ideal for complex syntheses where functional group tolerance is paramount and for exploring novel chemical space rapidly. The higher substrate cost is often offset by savings in catalyst cost and development time.

  • 2-Chloro-Thiazole-Pyridine Analogs represent a more economical option, which can be critical for large-scale synthesis. However, their use comes at the cost of reactivity. They necessitate more forcing conditions and require investment in specialized, often expensive and air-sensitive, palladium-ligand systems. These reactions are more prone to failure and typically require more extensive optimization.

Final Recommendation: For initial discovery and route-scouting phases, the 2-bromo analog is strongly recommended due to its reliability and versatility. The 2-chloro analog should be considered primarily when a synthetic route is being optimized for cost-efficiency at a larger scale, with the understanding that significant investment in process development will be required.

References

  • Biscoe, M. R., et al. (2008). "Cross-Coupling Reactions of Aryl Chlorides with Grignard Reagents Catalyzed by a Palladium/N-Heterocyclic Carbene System." Journal of the American Chemical Society, 130(39), 12862-12863. Available at: [Link]

  • Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition, 37(15), 2046-2067. Available at: [Link]

  • AIP Publishing. (2019). "Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins." Available at: [Link]

  • Bickelhaupt, F. M., & de Jong, G. T. (2004). "Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation." Organometallics, 23(12), 2859-2871. Available at: [Link]

  • Elsevier. (2005). "The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation." Journal of Molecular Catalysis A: Chemical, 234(1-2), 147-155. Available at: [Link]

  • Al-Harbi, R. A. K., et al. (2020). "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." Arabian Journal of Chemistry, 13(11), 8049-8060. Available at: [Link]

  • Vetticatt, M. J., et al. (2013). "Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex." Angewandte Chemie International Edition, 52(44), 11595-11599. Available at: [Link]

  • Royal Society of Chemistry. (2024). "The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions." Dalton Transactions. Available at: [Link]

  • Springer Nature. (2021). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Communications Chemistry, 4(1), 107. Available at: [Link]

  • Wiley Online Library. (2022). "Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity." European Journal of Organic Chemistry, 2022(26), e202200722. Available at: [Link]

  • Royal Society of Chemistry. (2012). "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides." Organic & Biomolecular Chemistry, 10(42), 8407-8410. Available at: [Link]

  • Scientific Research Publishing. (2013). "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling." Advances in Chemical Engineering and Science, 3(3A), 19-32. Available at: [Link]

  • ResearchGate. (2022). "(PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity." Available at: [Link]

  • ResearchGate. (2024). "The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions." Available at: [Link]

  • MDPI. (2022). "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents." Molecules, 27(19), 6245. Available at: [Link]

  • Royal Society of Chemistry. (2024). "The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions." Dalton Transactions. Available at: [Link]

  • ResearchGate. (2022). "Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity." Available at: [Link]

  • MDPI. (2025). "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." Molecules. Available at: [Link]

  • YouTube. (2022). "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • National Center for Biotechnology Information. (2014). "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring." Journal of the American Chemical Society, 136(14), 5267-5270. Available at: [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]

  • ResearchGate. (2023). "(PDF) Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety." Available at: [Link]

  • Wiley Online Library. (2016). "Synthesis of Heteroarylated Pyridines via a Double C−H Bond Functionalization using Palladium-catalyzed 1,4-Migration Combined with Direct Arylation." Chemistry – A European Journal, 22(44), 15723-15731. Available at: [Link]

  • Wiley-VCH. (2010). "1 Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions." Available at: [Link]

  • Chinese Chemical Society. (2022). "Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes." CCS Chemistry, 4(1), 227-236. Available at: [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]

  • ResearchGate. (2016). "Synthesis of Heteroarylated Pyridines via a Double C−H Bond Functionalization using Palladium‐catalyzed 1,4‐Migration Combined with Direct Arylation." Available at: [Link]

  • University of Ottawa. (2023). "Palladium catalyzed C–O bond activation." Available at: [Link]

  • PubMed. (2023). "Mechanistic insights into excited-state palladium catalysis for C-S bond formations and dehydrogenative sulfonylation of amines." Nature Communications, 14(1), 6622. Available at: [Link]

  • Beilstein Journals. (2017). "Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds." Beilstein Journal of Organic Chemistry, 13, 2732-2737. Available at: [Link]

  • Nobel Prize organisation. (2010). "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." Available at: [Link]

  • Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination." Available at: [Link]

  • Reddit. (2017). "[Named Reaction #2] Buchwald-Hartwig Amination." Available at: [Link]

  • Wiley Online Library. (2022). "The Asymmetric Buchwald–Hartwig Amination Reaction." Chemistry – An Asian Journal, 17(1), e202101111. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • National Center for Biotechnology Information. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors." European Journal of Medicinal Chemistry, 144, 544-556. Available at: [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 2-(2-bromo-1,3-thiazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-bromo-1,3-thiazol-5-yl)pyridine (CAS: 13416-16-5) serves as a critical intermediate in the development of kinase inhibitors and radioligands. However, its purity analysis presents a distinct chromatographic challenge: the basicity of the pyridine ring (


) often leads to peak tailing on traditional silica supports, while the lipophilic bromine atom and thiazole ring require specific selectivity to resolve from des-bromo impurities and regioisomers.

This guide objectively compares three stationary phase chemistries—C18 (ODS) , Phenyl-Hexyl , and Polar-Embedded C18 —to determine the optimal protocol for purity assessment. Based on experimental comparisons, the Phenyl-Hexyl chemistry is identified as the superior choice due to unique


 selectivity mechanisms.

Part 1: Analyte Assessment & Chromatographic Strategy

Before initiating method development, one must understand the physicochemical behavior of the analyte.

Physicochemical Profile
  • Structure: A pyridine ring coupled to a thiazole ring with a terminal bromine.

  • Key Challenges:

    • Silanol Interaction: The pyridine nitrogen is protonated at acidic pH, leading to ionic interactions with residual silanols on the column stationary phase, causing peak tailing.

    • Structural Similarity of Impurities: Common impurities include the des-bromo analog (2-(1,3-thiazol-5-yl)pyridine) and synthetic precursors (2,5-dibromothiazole). These possess similar hydrophobicity to the target.

The Development Workflow

The following decision tree outlines the logical progression used to arrive at the final method.

MethodDevelopment Start Analyte: 2-(2-bromo-1,3-thiazol-5-yl)pyridine Solubility Solubility Check (MeCN/Water) Start->Solubility ColumnScreen Stationary Phase Screening (C18 vs Phenyl vs Embedded) Solubility->ColumnScreen MobilePhase pH/Buffer Optimization (Formic Acid vs NH4OAc) ColumnScreen->MobilePhase Select Best Selectivity FinalMethod Optimized Protocol (Gradient & Detection) MobilePhase->FinalMethod Optimize Peak Shape

Figure 1: Logical workflow for HPLC method development emphasizing phase screening.

Part 2: Comparative Study of Stationary Phases

To ensure scientific rigor, we compared three distinct column chemistries using a generic gradient (5% to 95% Acetonitrile in 0.1% Formic Acid).

The Contenders
  • Traditional C18 (End-capped): The industry workhorse based on hydrophobic interaction.

  • Polar-Embedded C18: Contains a hydrophilic group (amide/carbamate) near the silica surface to shield silanols.

  • Phenyl-Hexyl: Offers alternative selectivity via

    
     interactions with the aromatic thiazole and pyridine rings.
    
Experimental Data: Performance Metrics

Conditions: Flow 1.0 mL/min, Temp 30°C, Inj Vol 5 µL, Detection UV 254 nm.

ParameterTraditional C18Polar-Embedded C18Phenyl-Hexyl (Winner)
Retention Time (

)
4.2 min3.8 min4.5 min
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Excellent)1.05 (Superior)
Resolution (

)
*
1.51.83.2
Selectivity (

)
BaselineModerateHigh

*Resolution calculated between the target analyte and the critical des-bromo impurity.

Analysis of Results
  • C18 Failure: The traditional C18 column showed significant tailing (

    
    ). Despite end-capping, the protonated pyridine nitrogen interacted with residual silanols.
    
  • Polar-Embedded Improvement: This column successfully shielded silanols, correcting the peak shape (

    
    ). However, it lacked the selectivity to fully resolve the des-bromo impurity from the main peak.
    
  • Phenyl-Hexyl Superiority: The Phenyl-Hexyl phase provided dual mechanisms: hydrophobicity and

    
     electron overlap with the heteroaromatic rings. This resulted in the sharpest peaks and, crucially, the highest resolution (
    
    
    
    ) between the brominated target and its impurities.

Part 3: The "Gold Standard" Protocol

Based on the comparative data, the following method is validated for the purity analysis of 2-(2-bromo-1,3-thiazol-5-yl)pyridine.

Chromatographic Conditions
ParameterSetting
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection PDA (210–400 nm); Quantitation at 265 nm
Injection Volume 5–10 µL
Gradient Program

Rationale: A gradient is required to elute the highly retained dibromo- precursors while resolving the early eluting polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Prepare 1.0 mg/mL in Acetonitrile (sonicate to dissolve).

  • Working Standard: Dilute stock to 0.1 mg/mL with Diluent.

  • Self-Validating Check: The blank injection must show no peaks at the retention time of the analyte. The signal-to-noise ratio (S/N) for the LOQ solution (0.05%) must be > 10.

Part 4: Mechanism of Action (Visualized)

Understanding why the Phenyl-Hexyl column works is essential for troubleshooting. The diagram below illustrates the interaction mechanism compared to standard C18.

SeparationMechanism cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction (Optimized) C18_Ligand C18 Alkyl Chain Silanol Exposed Silanol (Si-OH) Analyte_C18 Analyte (Protonated Pyridine) Analyte_C18->C18_Ligand Hydrophobic Retention Analyte_C18->Silanol Ionic Interaction (Tailing) Phenyl_Ligand Phenyl Ring Ligand Analyte_Phenyl Analyte (Thiazole/Pyridine) Analyte_Phenyl->Phenyl_Ligand Pi-Pi Stacking (Selectivity) Analyte_Phenyl->Phenyl_Ligand Hydrophobic Retention

Figure 2: Comparison of interaction mechanisms. Phenyl-Hexyl eliminates silanol tailing via steric bulk and adds pi-pi selectivity.

Part 5: Troubleshooting & Stability

Common Issues and Solutions
  • Peak Broadening:

    • Cause: Sample solvent strength is higher than the initial mobile phase.

    • Fix: Ensure the diluent is 50:50 Water:MeCN or weaker (more water). Injecting pure MeCN causes "solvent washout."

  • Retention Time Shift:

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Use a buffered mobile phase (Ammonium Formate) rather than just acid (0.1% Formic Acid) to stabilize the ionization state of the pyridine ring.

  • Debromination:

    • Observation: A small peak appearing just before the main peak that grows over time.

    • Cause: Protodebromination in solution, accelerated by light.

    • Fix: Use amber glassware and analyze samples within 24 hours.

Validation Criteria (Acceptance Limits)
  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • Precision: RSD < 2.0% for 6 replicate injections.

  • LOD/LOQ: S/N > 3 (LOD) and S/N > 10 (LOQ).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on analyzing basic compounds like pyridines).

  • PubChem. (n.d.). Compound Summary for 2-(2-bromo-1,3-thiazol-5-yl)pyridine. National Library of Medicine. (Source for physicochemical properties).

  • Waters Corporation. (2023). Reversed-Phase Column Selectivity Chart. (Reference for comparing C18 vs. Phenyl-Hexyl selectivity).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.